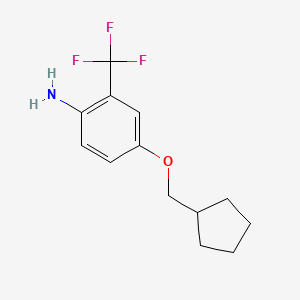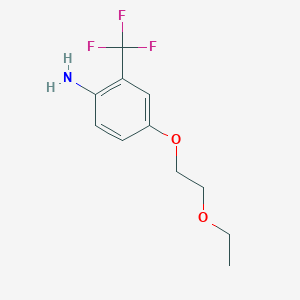![molecular formula C17H18F3NO B3172678 4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine CAS No. 946740-74-5](/img/structure/B3172678.png)
4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine
Overview
Description
4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine is an organic compound with the molecular formula C17H18F3NO and a molecular weight of 309.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a phenoxy group attached to a phenylamine backbone. It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .
Preparation Methods
The synthesis of 4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine typically involves multiple steps, including the formation of the phenoxy and trifluoromethyl groups. One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with tert-butylphenol under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Scientific Research Applications
4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: Its trifluoromethyl group is of particular interest in drug design and development due to its influence on the pharmacokinetic properties of potential drug candidates.
Mechanism of Action
The mechanism of action of 4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine can be compared with other similar compounds, such as:
4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-benzene: Lacks the amine group, which may affect its reactivity and applications.
3-(Trifluoromethyl)aniline: Lacks the phenoxy and tert-butyl groups, resulting in different chemical properties and uses.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and research applications.
Properties
IUPAC Name |
4-(3-tert-butylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-16(2,3)11-5-4-6-13(9-11)22-15-8-7-12(21)10-14(15)17(18,19)20/h4-10H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIQWEGCVPARIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


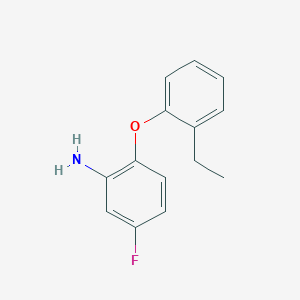
![2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172608.png)
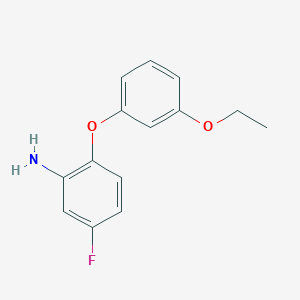
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)

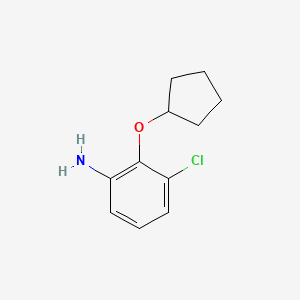
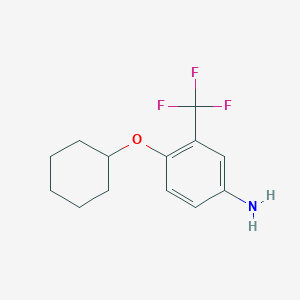
![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)
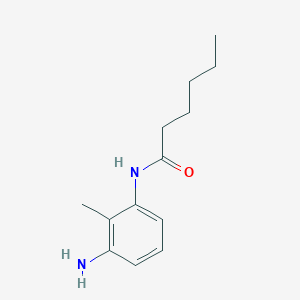
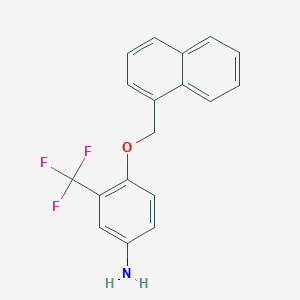
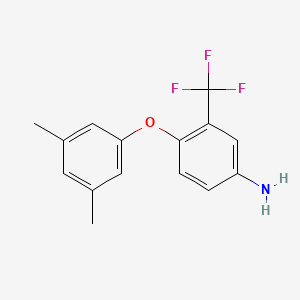
![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)
